4-cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
Description
The exact mass of the compound this compound is 325.16510826 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c24-16(15-19-9-20-21-15)23-6-11-4-22(5-12(11)7-23)14-3-13(10-1-2-10)17-8-18-14/h3,8-12H,1-2,4-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYQOLOJCULQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and triazole derivatives, have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, playing crucial roles in numerous biochemical processes.
Mode of Action
It’s worth noting that triazole derivatives often exhibit their biological activities through interactions with their targets at the molecular level. These interactions can involve hydrogen bonding, π-electron delocalization within the triazole ring, and other intermolecular forces.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities.
Pharmacokinetics
The ability of heterocyclic compounds like this to form hydrogen bonds with different targets often leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.
Biological Activity
4-Cyclopropyl-6-[5-(1H-1,2,4-triazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through a condensation reaction involving suitable aldehydes and guanidine derivatives.
- Introduction of Triazole Moiety : The triazole ring is incorporated via cyclization reactions involving 1H-1,2,4-triazole derivatives.
- Attachment of Octahydropyrrolo Group : This step usually involves nucleophilic substitution reactions to attach the octahydropyrrolo group to the triazole scaffold.
The synthetic route can be complex and requires careful optimization to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Triazole Derivatives : Many triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies:
- Inhibition of Tumor Growth : Preliminary findings suggest that the compound may inhibit tumor cell proliferation in vitro, particularly in human cancer cell lines .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Modulation : It may also interact with various receptors affecting signaling pathways crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that those with similar structural features to the target compound exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted that modifications in the side chains significantly influenced their antibacterial potency .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of triazole-pyrimidine hybrids. The results indicated that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Efficacy | Significant against E. coli, S. aureus (MIC: 0.125–8 μg/mL) | Other triazoles |
| Anticancer Activity | Induces apoptosis in human cancer cell lines | Triazole-pyrimidine hybrids |
| Mechanism | Enzyme inhibition and receptor modulation | Varies by structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
